Product packaging for 6-Methoxy-6-oxohex-3-enoate(Cat. No.:CAS No. 76174-95-3)

6-Methoxy-6-oxohex-3-enoate

Cat. No.: B14441615
CAS No.: 76174-95-3
M. Wt: 157.14 g/mol
InChI Key: XGCKGSYWJABUGN-UHFFFAOYSA-M
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Description

6-Methoxy-6-oxohex-3-enoate is a chemical compound featuring an unsaturated ester backbone, which makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as unsaturated esters and keto-esters, are frequently employed in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients . The combination of a reactive double bond and an ester functional group in its structure provides versatile handles for further chemical modification, such as through ring-closing metathesis or dihydroxylation reactions, which are common strategies in constructing complex molecular architectures . As a building block, it holds potential for the development of novel compounds in various research areas. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9O4- B14441615 6-Methoxy-6-oxohex-3-enoate CAS No. 76174-95-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76174-95-3

Molecular Formula

C7H9O4-

Molecular Weight

157.14 g/mol

IUPAC Name

6-methoxy-6-oxohex-3-enoate

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/p-1

InChI Key

XGCKGSYWJABUGN-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CC=CCC(=O)[O-]

Origin of Product

United States

Structural Considerations and Isomerism in 6 Methoxy 6 Oxohex 3 Enoate Research

Regioisomeric and Constitutional Isomers of Methoxy-Oxo-Hexenoates

Constitutional isomers are molecules that share the same molecular formula but have different atomic connectivity. A subset of these, regioisomers, have the same functional groups but at different positions on the parent structure. For methoxy-oxo-hexenoates, the locations of the methoxycarbonyl group, the oxo group, and the carbon-carbon double bond along the six-carbon backbone can vary, giving rise to numerous isomers.

The molecular formula for 6-methoxy-6-oxohex-3-enoate is C₇H₁₀O₃. Different arrangements of the atoms can lead to a variety of related structures. For example, the double bond can be shifted to other positions in the hexenoate chain (e.g., C2-C3 or C4-C5), and the oxo group can be located on different carbon atoms. These structural variations are illustrated by the existence of isomers like methyl 4-oxohex-2-enoate and methyl 5-oxohex-3-enoate. scispace.comepa.gov The specific placement of these functional groups defines the regioisomer and has a significant impact on the molecule's chemical behavior and spectroscopic signature.

Table 1: Selected Regioisomeric and Constitutional Isomers of Methoxy-Oxo-Hexenoates
Isomer NamePosition of Double BondPosition of Oxo GroupPosition of Methoxycarbonyl Group
Methyl 4-oxohex-2-enoateC2-C3C4C1
Methyl 5-oxohex-2-enoateC2-C3C5C1
Methyl 5-oxohex-3-enoateC3-C4C5C1
tert-butyl 4-oxohex-5-enoateC5-C6C4C1 (as tert-butoxycarbonyl)

Geometric Isomerism (Z/E Configurations) and its Stereochemical Implications

The carbon-carbon double bond at the C3 and C4 positions of this compound restricts rotation, leading to the possibility of geometric isomerism. This results in two distinct spatial arrangements of the substituents, known as (Z) and (E) isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these configurations.

For the C3-C4 double bond, the carbon chain segments on either side are assigned priorities. If the higher-priority groups are on the same side of the double bond, it is the (Z) isomer (from the German zusammen, meaning "together"). If they are on opposite sides, it is the (E) isomer (from the German entgegen, meaning "opposite").

Table 2: Geometric Isomers of this compound
IsomerConfiguration at C3-C4 Double BondRelative Position of High-Priority Groups
(E)-6-Methoxy-6-oxohex-3-enoatetransOpposite sides
(Z)-6-Methoxy-6-oxohex-3-enoatecisSame side

Stereochemical Aspects and Chiral Recognition in Synthesis

While this compound itself is not chiral, its derivatives and synthetic precursors can contain stereocenters, leading to enantiomers and diastereomers. google.com The control of stereochemistry during the synthesis of such molecules is a cornerstone of modern organic chemistry. core.ac.uk

Chiral recognition is the phenomenon where a chiral agent, such as a catalyst or enzyme, interacts differently with the enantiomers of a chiral compound. In the synthesis of derivatives of this compound, asymmetric synthesis can be employed, where a chiral catalyst directs the reaction to favor the formation of one enantiomer. researchgate.net For example, the asymmetric reduction of a related compound, methyl 3-oxohex-5-enoate, using ketoreductases can produce a chiral hydroxy ester with high enantioselectivity. researchgate.net

Advanced Synthetic Strategies for 6 Methoxy 6 Oxohex 3 Enoate and Analogues

Total Synthesis Approaches and Methodological Developments

Total synthesis endeavors have spurred the development of novel and efficient methods for constructing complex molecules containing the hexenoate scaffold. These strategies often involve multicomponent reactions, the use of specialized building blocks, and strategic molecular rearrangements.

Multicomponent Reaction Strategies (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecule synthesis by combining three or more reactants in a single step. The Ugi reaction, a cornerstone of MCRs, involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction's versatility has been harnessed to create diverse molecular scaffolds, including those that can be precursors to or contain the α,β-unsaturated ester moiety. frontiersin.orgnih.govnih.gov

While direct synthesis of 6-methoxy-6-oxohex-3-enoate via a classical Ugi reaction is not straightforward, the principles of MCRs are applied to generate structurally related α,β-unsaturated carbonyl compounds. frontiersin.orgnih.govnih.gov For instance, the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) have been successfully employed to synthesize novel α,β-unsaturated carbonyl depsipeptides and peptoids. frontiersin.orgnih.govnih.gov These reactions demonstrate the potential of MCRs to assemble complex structures containing the desired unsaturation, which can then be further elaborated. frontiersin.org The core strength of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials. frontiersin.org

A notable variation, the Ugi-Smiles reaction, replaces the carboxylic acid component with a phenol, leading to a different class of products through a Smiles rearrangement instead of the typical Mumm rearrangement. wikipedia.org Such adaptations highlight the flexibility of MCRs in accessing a wide range of functionalized molecules.

Synthesis Utilizing Ketene (B1206846) Acetals as Building Blocks

Ketene acetals are highly reactive and versatile building blocks in organic synthesis, particularly for the construction of carbon-carbon bonds. Their electron-rich nature makes them excellent nucleophiles in various reactions, including cycloadditions and conjugate additions. The reaction of ketene acetals with electrophilic alkenes can lead to a variety of products, including cyclobutanes and cyclohexanes. researchgate.net

Specifically, the reaction of ketene diethyl acetal (B89532) with Michael acceptors like methyl acrylate (B77674) can be optimized to produce cyclobutane (B1203170) derivatives, which can serve as precursors to more complex structures. researchgate.net Furthermore, 1,1-bis(trimethylsilyloxy)ketene acetals are valuable synthetic intermediates that can be considered as masked carboxylic acid dianions. uni-greifswald.de These have been utilized in cyclization reactions to form various carbo- and heterocyclic compounds. uni-greifswald.de

The synthesis of heterocycles from ketene N,S-acetals has also been extensively studied, showcasing their utility in constructing five- and six-membered rings through nucleophilic conjugate additions and cyclizations. magtech.com.cn While direct application to this compound is not explicitly detailed in the provided context, the reactivity patterns of ketene acetals with α,β-unsaturated systems suggest their potential as key synthons for hexenoate analogues.

Transformation Pathways from Precursor Molecules (e.g., Methyl Vinyl Glycolate (B3277807) rearrangements to 6-oxohex-2-enoates)

The strategic rearrangement of precursor molecules provides an elegant and often efficient route to target structures. Methyl vinyl glycolate (MVG), a bio-based platform molecule, has emerged as a versatile starting material for the synthesis of various valuable compounds, including 6-oxohex-2-enoates. rsc.orgrsc.orgresearchgate.net

A key transformation involves the Claisen rearrangement of allyl vinyl ethers derived from MVG. rsc.orgresearchgate.net Under acid catalysis, the hydroxyl group of MVG can react with aldehydes to form hemiacetals, which upon dehydration yield allyl vinyl ethers. These intermediates then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to furnish the corresponding 6-oxohex-2-enoates in moderate to good yields (46-64%). rsc.org For example, the reaction of MVG with diethoxyethane leads to the formation of methyl 6-oxohex-2-enoate. rsc.orgresearchgate.net

Variations of this rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, have also been explored with MVG, leading to the formation of hex-2-enedioic acid derivatives. rsc.org These transformations highlight the utility of MVG as a flexible precursor for accessing the core structure of hexenoates and related dicarboxylic acid derivatives. rsc.org

Catalytic Methodologies in Hexenoate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. The synthesis of hexenoates has greatly benefited from the development of various catalytic methodologies, particularly cross-metathesis and metal-catalyzed coupling reactions.

Cross-Metathesis Reactions for α,β-Unsaturated Ester Formation

Olefin metathesis, particularly cross-metathesis (CM), has become an indispensable tool for the formation of carbon-carbon double bonds, including the synthesis of α,β-unsaturated esters. researchgate.netnih.gov This reaction typically involves the use of ruthenium-based catalysts, such as the Grubbs-type catalysts, which exhibit high activity and functional group tolerance. organic-chemistry.org

CM reactions provide a direct route to α,β-unsaturated esters by coupling an alkene with an acrylate derivative. researchgate.netrdd.edu.iq For instance, the cross-metathesis of allyl derivatives with various acrylates has been shown to produce the corresponding α,β-unsaturated esters in good yields (70-86%). rdd.edu.iq Kinetically controlled CM can also be employed to selectively generate (Z)-α,β-unsaturated esters. nih.gov

The scope of CM is broad, enabling the synthesis of a wide array of functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.org It has been successfully applied in the synthesis of γ-keto-α,β-unsaturated esters and in the modification of unsaturated fatty acid esters. researchgate.netrsc.org The efficiency and selectivity of CM make it a highly valuable and versatile method for the preparation of hexenoates and their analogues.

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed reactions are fundamental to the synthesis of α,β-unsaturated esters, offering diverse strategies for their construction. frontiersin.org Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. frontiersin.org

One common approach is the palladium-catalyzed α,β-dehydrogenation of saturated esters and nitriles, which provides a direct route to the corresponding unsaturated compounds. organic-chemistry.org Additionally, palladium-catalyzed coupling reactions, such as the Heck reaction, can be employed to form the double bond of α,β-unsaturated carbonyl compounds. frontiersin.org

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic strategies and biocatalysis offer powerful and sustainable alternatives to purely chemical syntheses for producing complex molecules like this compound and its analogues. By leveraging the high selectivity and efficiency of enzymes, these methods can overcome challenges in stereocontrol and functional group compatibility, often under mild reaction conditions. The synthesis of key chiral intermediates through enzymatic reactions is a cornerstone of this approach.

Stereoselective Enzymatic Reduction of Keto Ester Precursors (e.g., Methyl 3-oxohex-5-enoate)

A critical step in the synthesis of chiral molecules related to this compound is the creation of a stereodefined hydroxyl group. The stereoselective reduction of a prochiral keto ester precursor is an effective method to achieve this. Methyl 3-oxohex-5-enoate serves as a key precursor, and its reduction to the corresponding chiral alcohol, methyl 3-hydroxyhex-5-enoate, has been extensively studied. nih.govmdpi.comresearchgate.net This chiral hydroxy ester is a valuable synthon for various natural products. mdpi.com

The use of isolated, NADPH-dependent ketoreductases (Kreds) has proven highly effective for this transformation. In a study aimed at the chemoenzymatic synthesis of the natural product Rugulactone, a variety of Kreds were screened for the reduction of methyl 3-oxohex-5-enoate. nih.govmdpi.com Several enzymes demonstrated excellent activity and enantioselectivity. mdpi.com Specifically, Kreds A1C, A1D, and 119 showed conversions greater than 99% and produced the (S)-enantiomer with an enantiomeric excess (ee) of over 99%. nih.govmdpi.com The reaction catalyzed by Kred-119 was completed within 3 hours, yielding (S)-methyl 3-hydroxyhex-5-enoate in 79% isolated yield and >99% ee. nih.govmdpi.com In contrast, the reduction of methyl 3-oxohex-5-enoate using baker's yeast (Saccharomyces cerevisiae) predominantly yields the opposite enantiomer, methyl (3R)-3-hydroxyhex-5-enoate, albeit with a lower enantiomeric enrichment of 78%. researchgate.net

The detailed findings from the screening of various ketoreductases are summarized in the table below.

Table 1: Enzymatic Reduction of Methyl 3-oxohex-5-enoate using Ketoreductases (Kreds)

Ketoreductase (Kred) Conversion (%) (Time) Yield (%) Enantiomeric Excess (ee) (%) Product Configuration Reference
Kred-A1C >99 (12 h) 62 >99 (S) nih.govresearchgate.net
Kred-A1D >99 (12 h) 65 >99 (S) nih.govresearchgate.net
Kred-119 >99 (3 h) 79 >99 (S) nih.govmdpi.comresearchgate.net
Kred-B1F >99 (12 h) 68 90 (S) nih.govresearchgate.net

Microbial and Enzymatic Pathways for Analogous Structures

Beyond the reduction of specific keto-esters, broader enzymatic and microbial pathways are being developed for the synthesis of analogous α,β-unsaturated esters. These pathways provide versatile platforms for producing a range of valuable chemical building blocks from simple, often bio-based, starting materials. beilstein-journals.orgd-nb.infonih.gov

One notable chemoenzymatic strategy combines an enzymatic carboxylic acid reduction with a subsequent chemical Wittig reaction to achieve a two-carbon chain elongation and introduce the α,β-unsaturation. beilstein-journals.orgnih.gov A carboxylic acid reductase (CAR) from a Mycobacterium sp., cloned and overexpressed in E. coli, has shown high activity towards a broad spectrum of both aromatic and aliphatic carboxylic acids. d-nb.info This enzyme reduces the carboxylic acid to an aldehyde, which can then be directly converted into the corresponding α,β-unsaturated ester via a Wittig reaction. beilstein-journals.orgnih.gov This method produces the target esters in moderate to high yields, with the trans-isomer being the major product. d-nb.info

Furthermore, fundamental metabolic pathways in microbes are being engineered for chemical production. The reverse β-oxidation (rBOX) pathway, for example, enables the iterative, non-decarboxylative elongation of carbon chains using just four core enzymes and without a requirement for ATP. oup.com This energy-efficient pathway can be engineered to produce a wide array of molecules, including α,β-unsaturated carboxylic acids, from simple primers like acetyl-CoA. oup.com Similarly, bacterial fatty acid synthesis (FAS) pathways, which are responsible for building the lipid chains necessary for cell membranes, provide a blueprint for constructing varied carbon backbones. nih.gov While the classical anaerobic pathway for synthesizing unsaturated fatty acids is not widespread, many bacteria possess alternative, yet-to-be-fully-characterized systems for producing unsaturated acyl chains, highlighting a rich source for novel biocatalysts. nih.gov These native and engineered microbial pathways represent a frontier for the sustainable synthesis of complex molecules and their precursors.

Chemical Reactivity and Transformation Studies of 6 Methoxy 6 Oxohex 3 Enoate

Reactivity of the α,β-Unsaturated Ester Moiety

The defining feature of 6-Methoxy-6-oxohex-3-enoate is its α,β-unsaturated ester system. This conjugated system, where a carbon-carbon double bond is adjacent to a carbonyl group, dictates much of its chemical behavior. ebi.ac.uk The electron-withdrawing nature of the ester group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

One of the most characteristic reactions for this moiety is the Michael Addition (or 1,4-conjugate addition). pressbooks.pub In this reaction, soft nucleophiles, such as enolates, amines, and thiols, add to the β-carbon of the hexenoate chain. pressbooks.pubvulcanchem.com The general mechanism involves the initial attack of the nucleophile on the β-carbon, followed by tautomerization of the resulting enolate intermediate to yield the final product. pressbooks.pub While simple α,β-unsaturated esters are generally less reactive than corresponding amides, they readily participate in these additions. nih.gov

Another key reaction is epoxidation of the alkene. However, α,β-unsaturated esters are considered electron-deficient olefins and thus react slowly and often with low yields when treated with common electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). sciforum.net The reaction proceeds via a concerted "butterfly" transition state where the oxidant delivers an oxygen atom to the double bond. sciforum.net

The reactivity of this moiety is crucial in various synthetic applications. For instance, α,β-unsaturated esters are used as Michael acceptors in the development of covalent inhibitors for therapeutic targets, such as human rhinovirus 3C protease. nih.gov

Reaction TypeReagent/ConditionsProduct TypeKey FindingsCitation
Michael Addition Weak Nucleophiles (e.g., R₂NH, RSH, Enolates)1,4-AdductThe β-carbon is the site of nucleophilic attack due to conjugation with the ester. pressbooks.pubvulcanchem.com
Epoxidation Peroxyacids (e.g., mCPBA)Glycidic Ester (Epoxide)Reaction is often slow and low-yielding for electron-deficient α,β-unsaturated esters. sciforum.net

Functional Group Interconversions and Derivatization

The ester functional group in this compound is a primary site for chemical modification. These transformations allow for the synthesis of a variety of derivatives with different chemical properties.

Ester Hydrolysis is a fundamental transformation, converting the methyl ester into the corresponding carboxylic acid, (E)-6-oxohex-3-enoic acid. This reaction can be catalyzed by either acid or base. google.com For instance, treatment with lithium hydroxide (B78521) can facilitate this conversion. google.com The hydrolysis is also relevant biologically, as esterase enzymes found in living organisms can cleave acyclic esters. nih.gov The resulting carboxylic acid can be isolated or used in situ for further transformations.

Once formed, the carboxylic acid derivative opens up further synthetic possibilities. It can undergo standard carboxylic acid reactions, such as conversion to more reactive acyl chlorides or amides, providing access to a wider range of functionalized compounds. Patent literature describes the synthesis of (2S,5S,E)-2,5-Dibenzyl-6-methoxy-6-oxohex-3-enoic acid, highlighting the importance of the free carboxylic acid as a synthetic intermediate. google.com

TransformationReagent/ConditionsProductNotesCitation
Ester Hydrolysis LiOH, H₂O/THF or H⁺/H₂O or Base/H₂O(E)-6-oxohex-3-enoic acidA fundamental reaction to unmask the carboxylic acid functionality. google.comgoogle.com
Carboxylic Acid Derivatization Thionyl Chloride (SOCl₂)(E)-6-oxohex-3-enoyl chlorideCreates a more reactive acylating agent for further synthesis.
Amide Formation Amine (R-NH₂), Coupling AgentN-substituted-(E)-6-oxohex-3-enamideForms a stable amide bond, altering the compound's properties.

Rearrangement Reactions Involving the Hexenoate Backbone

The unsaturated hexenoate backbone possesses the structural potential for various pericyclic rearrangement reactions, particularly sigmatropic shifts. solubilityofthings.com These reactions involve the migration of a σ-bond across a π-system in an intramolecular, often concerted, process. libretexts.org

A prominent example is the solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement , which includes the Cope and Claisen rearrangements. imperial.ac.uk

Cope Rearrangement : This reaction involves a 1,5-diene. While this compound itself is not a 1,5-diene, a precursor containing an additional double bond at the 5,6-position could undergo a Cope rearrangement. These reactions often require thermal conditions and proceed through a favored chair-like transition state. imperial.ac.uk The oxy-Cope rearrangement, where a hydroxyl group is present on one of the sp³ carbons, can proceed at much lower temperatures and results in an enol that tautomerizes to a carbonyl compound. libretexts.org

Claisen Rearrangement : This is the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org A precursor to this compound, such as an allyl vinyl ether, could be envisioned to form the γ,δ-unsaturated ester backbone through this powerful carbon-carbon bond-forming reaction. The reaction is driven by the formation of a stable C=O bond and is the only known enzyme-catalyzed solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement in biology, catalyzed by chorismate mutase. imperial.ac.uk

Other potential rearrangements include vulcanchem.comcopernicus.org-hydride shifts , where a hydrogen atom migrates across a five-atom π-system. libretexts.org The feasibility of these rearrangements is dictated by orbital symmetry rules, with thermal reactions of 6-electron systems (like the Claisen and Cope rearrangements) proceeding via a suprafacial pathway. libretexts.org

Rearrangement TypeStructural PrerequisiteKey FeaturesCitation
Cope Rearrangement 1,5-diene solubilityofthings.comsolubilityofthings.com-sigmatropic shift, thermally induced, chair-like transition state. libretexts.orgimperial.ac.uk
Claisen Rearrangement Allyl vinyl ether solubilityofthings.comsolubilityofthings.com-sigmatropic shift, forms a γ,δ-unsaturated carbonyl, driven by C=O bond formation. imperial.ac.uklibretexts.org
vulcanchem.comcopernicus.org-Hydride Shift Conjugated diene system with allylic hydrogenMigration of a hydrogen atom across the π-system. libretexts.org

Oxidation Reactions and Abiotic Degradation Mechanisms

The double bond and ester group in this compound make it susceptible to oxidation and degradation. Abiotic degradation in the environment can occur through reactions with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (HO•). copernicus.org

Studies on related compounds show that oxidation can lead to a variety of products through fragmentation, functionalization, and coupling reactions. acs.org For instance, the oxidation of methoxyhydroquinone by the enzyme MhdA has been shown to produce 4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid, a structurally related dienoic acid. researchgate.net This suggests that enzymatic or chemical oxidation of the hexenoate backbone could lead to further unsaturation or the introduction of hydroxyl groups.

In bacterial degradation pathways, the related compound 4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate has been identified as an intermediate in the breakdown of aromatic compounds derived from lignin. researchgate.netresearchgate.net This intermediate can be acted upon by hydrolases or esterases, leading to the cleavage of the molecule and its entry into central metabolism. researchgate.net The abiotic hydrolysis of the ester to the corresponding carboxylic acid is also a key degradation step. usgs.gov

The oxidation of a saturated analogue, cyclohexanone (B45756), with hydrogen peroxide has been reported to yield 6-methoxy-6-oxohexanoic acid among other products, indicating that the carbon backbone can be cleaved and functionalized under oxidative conditions. ias.ac.in

ProcessReactant/ConditionPotential ProductsSignificanceCitation
Atmospheric Oxidation Ozone (O₃), Hydroxyl Radicals (HO•)Smaller carboxylic acids, aldehydesKey abiotic degradation pathway in the environment. copernicus.orgacs.org
Enzymatic Oxidation Dioxygenases, HydrolasesHydroxylated and/or ring-opened productsImportant in microbial metabolism of related structures. researchgate.netresearchgate.net
Chemical Oxidation Hydrogen Peroxide (H₂O₂)Saturated dicarboxylic acids (e.g., adipic acid from precursors)Demonstrates potential for backbone cleavage under strong oxidizing conditions. ias.ac.in
Hydrolysis Water (biotic or abiotic)(E)-6-oxohex-3-enoic acidInitial step in many degradation pathways. usgs.gov

Research on Derivatives and Analogues of 6 Methoxy 6 Oxohex 3 Enoate

Synthesis of Substituted Hexenoate Structures

The generation of substituted hexenoate structures often involves key chemical reactions that allow for the introduction of various functional groups onto the core scaffold. A prevalent method for synthesizing derivatives such as 6-aryl-4-oxohex-5-enoic acids is the aldol (B89426) condensation of levulinic acid (or its esters) with a range of aldehydes. nih.govresearchgate.netwiley.com This reaction, typically catalyzed by piperidine (B6355638) and acetic acid in a solvent like toluene, involves the formation of a carbanion at the α-methyl group of levulinic acid, which then attacks the aldehyde carbon. A subsequent dehydration step yields the arylidene ketoacid derivative. researchgate.netwiley.com For instance, the reaction of levulinic acid with 4-hydroxybenzaldehyde (B117250) produces (E)-6-(4-hydroxyphenyl)-4-oxohex-5-enoic acid. wiley.com This strategy allows for the introduction of a wide variety of substituents on the phenyl ring, depending on the aldehyde used. nih.govresearchgate.net

Another powerful method for creating substituted hexenoates is the Nickel-catalyzed reductive coupling. This approach can couple α-halocarbonyl derivatives with vinyl bromides to produce a range of substituted hexenoates. rsc.org For example, the reaction of ethyl 2-chloropropionate with (E)-4-bromobut-3-en-1-yl 4-cyanobenzoate (B1228447) can yield complex functionalized products. This methodology has been used to synthesize compounds like (E)-ethyl 2-methyl-4-phenylbut-3-enoate. rsc.org

These synthetic strategies provide access to a diverse library of hexenoate derivatives, including structures analogous to 6-methoxy-5-methyl-6-oxohex-3-enoic acid, by selecting appropriate starting materials with the desired methyl and methoxy (B1213986) functionalities.

Synthetic MethodReactantsCatalyst/ReagentsExample ProductReference
Aldol CondensationLevulinic acid and an appropriate aldehyde (e.g., 4-hydroxybenzaldehyde)Piperidine, Acetic Acid, Toluene(E)-6-(4-hydroxyphenyl)-4-oxohex-5-enoic acid researchgate.netwiley.com
Nickel-Catalyzed Reductive Couplingα-Halocarbonyl derivative (e.g., ethyl 2-chloropropionate) and a vinyl bromideNickel catalyst(E)-Ethyl 2-methyl-4-phenylbut-3-enoate rsc.org
Mixed Anhydride (B1165640) Method(E)-6-(Substituted-phenyl)-4-oxohex-5-enoic acid and an amineEthyl chloroformate, Triethylamine(E)-6-(Substituted-phenyl)-4-oxohex-5-enoic acid N-substituted amides tandfonline.com

Strategies for Further Functionalization of the Core Structure

The hexenoate core, exemplified by 6-Methoxy-6-oxohex-3-enoate, possesses multiple reactive sites that are amenable to further chemical modification. The key functional groups available for transformation are the carbon-carbon double bond, the ketone group (if present, as in 4-oxo derivatives), and the carboxylic acid/ester moiety. solubilityofthings.compressbooks.publibretexts.org

Reactions at the Carbon-Carbon Double Bond: The alkene functionality can undergo various addition reactions. solubilityofthings.com A common transformation is catalytic hydrogenation to saturate the carbon chain. For example, 6-aryl-4-oxohex-5-enoic acids can be reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst to yield 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net This removes the rigidity of the double bond and can be a crucial step in building more flexible molecular architectures.

Reactions of the Carbonyl and Carboxyl Groups: The ketone group in 4-oxohexenoate derivatives is a versatile handle for nucleophilic additions. pressbooks.pub It can be reduced to a secondary alcohol, which may subsequently lead to the formation of lactones. researchgate.net The carboxylic acid group is readily converted into other functional groups. For example, it can be transformed into amides using methods like the mixed anhydride approach with ethyl chloroformate and an appropriate amine. tandfonline.com It can also be converted to esters through reactions with alcohols. cymitquimica.com

Conjugate Addition: For α,β-unsaturated keto-derivatives, conjugate or 1,4-addition is a key reaction pathway. pressbooks.publibretexts.org Weaker nucleophiles, such as amines or cyanide, tend to attack the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate that is subsequently protonated. pressbooks.publibretexts.org This strategy allows for the introduction of substituents at the β-position while retaining the ketone for further modifications.

These functionalization strategies enable the conversion of a basic hexenoate scaffold into a wide array of more complex and functionally diverse molecules.

Functional Group on CoreReaction TypeReagents/ConditionsResulting StructureReference
C=C Double BondCatalytic HydrogenationH₂, Pd/CSaturated hexanoate nih.govresearchgate.net
KetoneReductionReducing agents (e.g., NaBH₄)Hydroxy-hexanoate researchgate.net
Carboxylic AcidAmidationEthyl chloroformate, AmineHexenoic acid amide tandfonline.com
α,β-Unsaturated KetoneConjugate (1,4) AdditionWeak nucleophiles (e.g., R₂CuLi, amines)β-Substituted keto-hexanoate pressbooks.publibretexts.org

Incorporation of Hexenoate Scaffolds into Complex Molecular Architectures

Hexenoate scaffolds serve as valuable building blocks for the de novo synthesis of complex molecular architectures. cymitquimica.com Their defined stereochemistry and multiple functionalization points allow them to be integrated into larger, more intricate structures, such as natural products and their analogues.

A prominent example of this is Mycophenolic Acid (MPA), a natural product that features a substituted hexenoic acid chain attached to a dihydroisobenzofuran core. cymitquimica.com The full chemical name, (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid, clearly shows the integration of the hexenoic acid moiety. cymitquimica.com The synthesis and derivatization of MPA highlight how the hexenoate scaffold can be a key component of biologically significant molecules. nih.gov Further modifications of MPA, such as esterification at the carboxylic acid with groups like 2-morpholinoethyl, create even more complex derivatives like Mycophenolate Mofetil. oakwoodchemical.com

The synthesis of such complex molecules often requires multi-step procedures where the hexenoate piece is prepared separately and then coupled to another molecular fragment, or it is built directly onto a pre-existing complex core. The versatility of the hexenoate structure makes it a reliable component in the strategic assembly of sophisticated chemical entities.

Complex Molecule NameCore ScaffoldIncorporated Hexenoate FragmentReference
Mycophenolic Acid (MPA)Dihydroisobenzofuran(4E)-4-methylhex-4-enoic acid cymitquimica.com
Mycophenolate MofetilDihydroisobenzofuran2-Morpholinoethyl (E)-4-methylhex-4-enoate oakwoodchemical.com
Mycophenolic Acid Dimer AnalogueTwo Dihydroisobenzofuran unitsTwo linked (E)-4-methylhex-4-enoic acid units pharmaffiliates.com

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms for Synthesis and Transformation

The synthesis of unsaturated diesters such as Dimethyl (E)-3-hexenedioate can be achieved through several routes, with olefin metathesis being a prominent and mechanistically rich example. The generally accepted mechanism for transition metal-catalyzed olefin metathesis, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps. mdpi.com

The catalytic cycle for the formation of Dimethyl (E)-3-hexenedioate via the self-metathesis of methyl 3-butenoate, catalyzed by a ruthenium alkylidene complex (a Grubbs-type catalyst), can be outlined as follows:

Initiation: The precatalyst reacts with a molecule of the substrate (methyl 3-butenoate) in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. This intermediate then undergoes a cycloreversion to release the original ligand and form the first active catalytic species.

Propagation: The active catalyst reacts with another molecule of methyl 3-butenoate. This forms a new, substituted ruthenacyclobutane.

Turnover: This metallacycle can then undergo cycloreversion to release the product, Dimethyl (E)-3-hexenedioate, and regenerate a ruthenium alkylidene species that can re-enter the catalytic cycle.

Another key transformation of unsaturated esters is ammonolysis, the reaction with ammonia (B1221849) to form amides. Studies on compounds like dimethyl 3-hexenedioate show they react more slowly than their conjugated counterparts, such as dimethyl fumarate. nih.gov The mechanism involves nucleophilic attack of ammonia on the ester's carbonyl carbon, forming a tetrahedral intermediate which then eliminates methanol (B129727) to yield the amide. iastate.edu

Density Functional Theory (DFT) Studies of Reactivity and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and reaction intermediates. uece.brfrontiersin.orgmdpi.com For the synthesis of Dimethyl (E)-3-hexenedioate via olefin metathesis, DFT calculations have been crucial in mapping out the potential energy surface of the catalytic cycle. nih.govresearchgate.net

DFT studies on related ruthenium-catalyzed metathesis reactions reveal the relative energies of the intermediates and transition states. acs.orgrsc.org These calculations help explain the activity and selectivity of different catalysts. For example, the energy barriers for the cycloaddition and cycloreversion steps can be calculated, providing a quantitative understanding of the reaction rate.

Table 1: Illustrative DFT-Calculated Energy Profile for a Model Olefin Metathesis Reaction This table presents representative data from DFT studies on similar catalytic systems to illustrate the typical energy values involved.

Step Species Relative Free Energy (kcal/mol)
1 Catalyst + Olefin 0.0
2 Olefin Coordination Complex -5.0
3 [2+2] Cycloaddition TS +15.0
4 Metallacyclobutane Intermediate -2.0
5 Cycloreversion TS +13.0
6 Product Coordination Complex -4.0

TS = Transition State. Energies are illustrative and vary based on the specific catalyst and substrate.

These studies show that the formation of the metallacyclobutane intermediate is often the rate-determining step. acs.org DFT can also be used to probe the reactivity of the ester itself. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can reveal the most likely sites for nucleophilic or electrophilic attack. frontiersin.orgmdpi.com For an unsaturated ester, the carbonyl carbons are electrophilic, while the C=C double bond can also react with electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Reactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics and intermolecular interactions. nih.govmdpi.comresearchgate.net For a flexible molecule like Dimethyl (E)-3-hexenedioate, MD simulations can explore the landscape of its possible shapes (conformers) in different environments, such as in a vacuum or in a solvent.

These simulations can reveal the most stable conformations and the energy barriers between them. The conformational profile is important as it can influence the molecule's reactivity; certain shapes may be more pre-disposed to react or bind to a catalyst's active site. MD simulations are particularly useful for studying reactions at interfaces, for example, the hydrolysis of esters in water, where the organization of water molecules around the ester is crucial. researchgate.netbiorxiv.org

Table 2: Example Conformational Analysis Data from MD Simulations This table illustrates the type of data obtained from MD simulations for a generic diester.

Dihedral Angle Conformation Population (%) Average Energy (kcal/mol)
O=C-C-C s-trans 85% -1.5
O=C-C-C s-cis 15% +0.5
C-C=C-C anti 90% -2.0

The results from MD simulations can show, for instance, that the extended (all-trans) conformation of the carbon backbone is often the most stable, but that other conformations are accessible at room temperature.

Computational Models for Stereochemical Control and Selectivity Prediction

A major challenge in organic synthesis is controlling stereochemistry—the three-dimensional arrangement of atoms. For the synthesis of Dimethyl (E)-3-hexenedioate, the key stereochemical feature is the configuration of the double bond (E or Z). Olefin metathesis reactions can be designed to favor one isomer over the other. mdpi.com

Computational models are vital for understanding and predicting this selectivity. nih.govcaltech.edu By calculating the energies of the transition states leading to the E and Z products, chemists can predict which isomer will be formed preferentially. These models incorporate the steric and electronic effects of both the catalyst's ligands and the substrate's substituents. acs.orgrsc.org

For Z-selective metathesis, for example, computational studies have shown that catalysts can be designed to create steric clashes that disfavor the transition state leading to the E-isomer. acs.org Models combining DFT and steric analysis can quantitatively predict the E/Z ratios for a given catalyst-substrate pair, guiding the rational design of new and more selective catalysts. nih.govcaltech.edu This predictive power accelerates the development of synthetic methods for producing stereochemically pure compounds.

Advanced Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Methoxy-6-oxohex-3-enoate, enabling the unambiguous assignment of its proton (¹H) and carbon (¹³C) skeletons. The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments provide definitive evidence for the compound's connectivity and the regiochemistry of the double bond.

In a typical ¹H NMR spectrum of a related compound, ethyl 4-hydroxy-5,5-dimethoxy-2-oxohex-3-enoate, the methine proton of the enol form appears as a singlet at approximately 6.81 ppm. mdpi.com For other analogous structures, proton signals corresponding to the olefinic protons are observed in the range of 5.5 to 7.5 ppm, with their specific chemical shifts and coupling constants confirming the E or Z configuration of the double bond. The methylene (B1212753) protons adjacent to the carbonyl group and the ester functionality typically resonate in the regions of 2.5-3.5 ppm. The methyl protons of the methoxy (B1213986) group characteristically appear as a sharp singlet around 3.7 ppm. escholarship.orgosaka-u.ac.jp

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbonyl carbons of the ester and ketone functionalities are typically observed in the downfield region of the spectrum, around 160-200 ppm. mdpi.com Olefinic carbons resonate in the range of 100-150 ppm, while the sp³ hybridized carbons of the methylene and methyl groups appear at higher fields. escholarship.orgosaka-u.ac.jp Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, thus solidifying the structural assignment. ucd.ie

Table 1: Representative ¹H NMR Spectroscopic Data for Analogs of this compound

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Olefinic CH6.81s- mdpi.com
Olefinic CH5.97 - 7.15m- escholarship.orgosaka-u.ac.jp
OCH₃3.73 - 3.74s- escholarship.org
CH₂ (adjacent to C=O)2.50 - 3.17m- escholarship.orgosaka-u.ac.jp
CH₃ (ester)1.39t7.1 mdpi.com

Table 2: Representative ¹³C NMR Spectroscopic Data for Analogs of this compound

Carbon AtomChemical Shift (δ, ppm)Reference
C=O (ester)161.8 - 173.1 mdpi.comosaka-u.ac.jp
C=O (ketone)198.2 - 200.9 escholarship.orgosaka-u.ac.jp
Olefinic C99.3 - 144.2 mdpi.comosaka-u.ac.jp
OCH₃49.7 - 52.2 mdpi.comosaka-u.ac.jp
CH₂21.3 - 42.7 escholarship.org
CH₃12.6 - 20.7 mdpi.comescholarship.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition.

For instance, in the analysis of related compounds, HRMS has been used to confirm the expected molecular formulas. The calculated mass for the [M+Na]⁺ adduct of ethyl 4-hydroxy-5,5-dimethoxy-2-oxohex-3-enoate is 233.1023, which closely matches the experimentally observed value. mdpi.com Similarly, for methyl (Z)-6-((tert-butyldimethylsilyl)oxy)-2-methylhex-2-enoate, the calculated m/z for the [M+Na]⁺ ion is 273.1881, and the found value is 273.1858. escholarship.org This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique is often performed using electrospray ionization (ESI), a soft ionization method that typically produces the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, minimizing fragmentation and providing a clear molecular ion peak. rsc.orgrsc.org

Table 3: HRMS Data for Analogs of this compound

CompoundIonCalculated m/zFound m/zReference
Ethyl 4-hydroxy-5,5-dimethoxy-2-oxohex-3-enoate[M+H]⁺233.1023233.1023 mdpi.com
1-(Thiophen-2-yl)-4,4-dimethoxy-2-methylpent-1-en-3-one[M+Na]⁺265.0505265.0506 mdpi.com
Methyl (Z)-6-((tert-butyldimethylsilyl)oxy)-2-methylhex-2-enoate[M+Na]⁺273.1881273.1858 escholarship.org
Hexyl (E)-5-oxohex-3-enoate[M]⁺198.1256198.1258 osaka-u.ac.jp

Utility of Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the carbonyl groups of the ester and the α,β-unsaturated ketone. The C=O stretching vibration of the ester typically appears in the range of 1735-1750 cm⁻¹. osaka-u.ac.jprsc.org The C=O stretch of the conjugated ketone is generally found at a slightly lower frequency, around 1670-1690 cm⁻¹, due to the delocalization of electron density through the double bond. osaka-u.ac.jprsc.org The C=C stretching vibration of the alkene moiety is expected to be observed in the region of 1600-1650 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. mdpi.com The presence of these characteristic absorption bands provides strong evidence for the principal functional groups within the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound and its Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Ester C=OStretch1738 - 1763 mdpi.comosaka-u.ac.jp
Ketone C=O (conjugated)Stretch1675 - 1680 mdpi.comosaka-u.ac.jp
Alkene C=CStretch1530 - 1614 mdpi.comosaka-u.ac.jprsc.org
C-OStretch1124 - 1274 mdpi.comrsc.org
C-H (alkane)Stretch2833 - 3115 mdpi.com

X-ray Diffraction (XRD) Studies for Solid-State Structure and Stereochemistry

For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and, crucially, the stereochemistry of the molecule, including the configuration of the double bond and any stereocenters.

Applications in Contemporary Organic Synthesis

Role as Chiral Building Blocks and Synthons in Complex Molecule Construction

The carbon backbone of 6-methoxy-6-oxohex-3-enoate and its derivatives serves as a valuable scaffold for introducing chirality, a critical aspect in the synthesis of biologically active molecules. Through asymmetric transformations, these compounds are converted into enantiomerically enriched building blocks, or synthons, that are subsequently incorporated into larger, more complex structures.

A significant strategy involves the asymmetric reduction of a keto group positioned on the hexenoate chain. For instance, the chemoenzymatic synthesis of Rugulactone, a natural product, utilizes the asymmetric enzymatic reduction of methyl 3-oxohex-5-enoate. mdpi.com This biotransformation, employing ketoreductases (Kreds), selectively produces the corresponding (S)-methyl 3-hydroxyhex-5-enoate with excellent enantiomeric excess (>99% ee) and high conversion rates. mdpi.com Similarly, Baker's yeast reduction of methyl 3-oxohex-5-enoate has been shown to provide methyl (3R)-3-hydroxyhex-5-enoate, a valuable chiral intermediate for mevinic acid analogues. researchgate.net

Table 1: Enzymatic Reduction of Methyl 3-oxohex-5-enoate (7)

Entry Biocatalyst Conversion (%) Enantiomeric Excess (ee, %) Configuration
1 Kred 119 >99 >99 (S)
2 Kred A1C >99 >99 (S)
3 Kred A1D >99 >99 (S)
4 Kred B1F >99 98 (S)
5 Kred 101 >99 96 (S)

Data sourced from a study on the chemoenzymatic approach to Rugulactone synthesis. mdpi.com

Beyond enzymatic methods, these synthons are employed in diastereoselective reactions. In one example, enantioenriched homoallylic amines are coupled with amino acids and subsequently undergo a base-mediated, three-step isomerization and tandem cyclization. nih.gov This sequence, which involves an intramolecular aza-Michael addition onto the enoate system, yields tetrahydropyrrolodiazepinediones with a high degree of diastereoselectivity, controlled by the reaction conditions and the stereochemistry of the starting materials. nih.gov Furthermore, chiral derivatives such as (2S,5S,E)-2,5-Dibenzyl-6-methoxy-6-oxohex-3-enoic acid have been synthesized, highlighting the utility of this scaffold in preparing stereochemically defined molecules. google.com

Precursor Compounds for Higher-Value Chemicals and Materials

The functional group arrangement in this compound makes it an attractive starting material for the synthesis of economically important chemicals, including pharmaceutical agents and polymer precursors.

A prominent example is its connection to the immunosuppressant drug Mycophenolate Mofetil. google.comresearchgate.netnih.gov The core structure of mycophenolic acid contains a substituted hexenoic acid side chain. researchgate.netgoogleapis.com The synthesis of Mycophenolate Mofetil can be achieved through the transesterification of a lower alkyl ester of mycophenolic acid, such as methyl mycophenolate, with 2-(4-morpholinyl)ethanol. google.com This demonstrates how derivatives of the hexenoate structure are key components of high-value pharmaceuticals.

Table 2: Key Intermediates in Mycophenolate Mofetil Synthesis

Compound Name Role Reference
Mycophenolic acid (MPA) Active drug, direct precursor google.com
Methyl mycophenolate Intermediate for transesterification google.com
2-(4-morpholinyl)ethanol Reagent for esterification google.com

Furthermore, related unsaturated adipic acid derivatives, which can be synthesized from precursors like methyl vinyl glycolate (B3277807) via a Claisen nih.govnih.gov-sigmatropic shift to form 6-oxohex-2-enoates, are valuable monomers. researchgate.net Adipic acid itself is a crucial component in the production of Nylon 6,6, a widely used polyamide, as well as other polyesters and polyurethanes. uninsubria.itgoogle.com Microbial pathways have also been engineered to produce adipic acid from renewable sources, with intermediates structurally related to amino-hexenoic acids. google.com For example, 6-amino-hex-2-enoic acid is a step in the biosynthetic pathway to 6-aminocaproic acid, the monomer for Nylon-6. google.com This highlights the potential of hexenoate derivatives as bio-based precursors for large-scale industrial materials.

Methodological Contributions to Natural Product Synthesis

The unique reactivity of the this compound framework has been leveraged to develop novel synthetic strategies and improve existing routes toward complex natural products. Its ability to participate in key bond-forming and ring-forming reactions makes it a valuable tool for synthetic chemists.

A significant application is found in synthetic efforts toward the marine diterpenoid Elisabethin A. nih.govtuwien.at In one approach, a key fragment, 3-Methoxy-6-(6-(methoxy(methyl)amino)-4-methyl-6-oxohex-1-en-3-yl)-2-methyl-4-((triisopropylsilyl)oxy)phenyl (2,2,2-trichloroethyl) carbonate, was constructed. tuwien.at A different total synthesis of Elisabethin A employed a highly stereocontrolled intramolecular Diels-Alder reaction where the dienophile was a quinone system derived from a complex aryl acetic acid ester, showcasing how advanced hexenoate-derived structures can be used in powerful cyclization reactions. nih.gov

The utility of related structures extends to the development of general synthetic methods. For example, alkyl 3-oxohex-5-enoates have been used in a step- and atom-economical protocol to synthesize 1,4-diazepanes. researchgate.net This method relies on the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael reaction, demonstrating a novel cyclization cascade enabled by the oxohexenoate template. researchgate.net This methodology provides a route to complex heterocyclic scaffolds that are features of many natural products.

The synthesis of analogs of Mycophenolic acid, a natural product itself, has also been advanced using strategies that build upon the hexenoate side chain. researchgate.net These studies contribute to a deeper understanding of structure-activity relationships and can lead to the development of new therapeutic agents.

Table 3: Mentioned Compound Names

Compound Name
(2S,5S,E)-2,5-Dibenzyl-6-methoxy-6-oxohex-3-enoic acid
(E)-6-amino-hex-2-enoic acid
1,4-diazepanes
2-(4-morpholinyl)ethanol
3-Methoxy-6-(6-(methoxy(methyl)amino)-4-methyl-6-oxohex-1-en-3-yl)-2-methyl-4-((triisopropylsilyl)oxy)phenyl (2,2,2-trichloroethyl) carbonate
6-aminocaproic acid
This compound
Adipic acid
Elisabethin A
Methyl (3R)-3-hydroxyhex-5-enoate
Methyl 3-oxohex-5-enoate
Methyl vinyl glycolate
Methyl mycophenolate
Mycophenolate Mofetil
Mycophenolic acid
Rugulactone

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For 6-Methoxy-6-oxohex-3-enoate, the key abiotic degradation pathways are likely atmospheric oxidation and hydrolysis.

Atmospheric Oxidation: In the atmosphere, unsaturated compounds like this compound are susceptible to oxidation by hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). The presence of a carbon-carbon double bond in the hexene chain makes it a likely target for these reactions. The reaction with OH radicals is typically the most significant atmospheric sink for unsaturated organic compounds during the daytime. For instance, the atmospheric lifetime of unsaturated hydrofluoroethers is estimated to be on the order of hours due to their reaction with OH radicals. uaeu.ac.ae Similarly, studies on the atmospheric oxidation of α,β-unsaturated ketones have shown that the addition of OH radicals to the double bond is a primary degradation pathway. copernicus.org The atmospheric lifetime of methyl methacrylate, another unsaturated ester, is estimated to be around 3 hours due to its reaction with OH radicals. mdpi.com

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. libretexts.org The rate of hydrolysis is influenced by the molecular structure of the ester. rsc.orgiaea.org In the case of this compound, hydrolysis would yield methanol (B129727) and 6-oxohex-3-enoic acid. This reaction is a key degradation pathway for many esters in aqueous environments. libretexts.org

Table 1: Predicted Abiotic Degradation Pathways and Products of this compound
Degradation ProcessEnvironmental MatrixPrimary ReactantsPredicted Major Products
Atmospheric OxidationAtmosphereOH radicals, O3, NO3 radicalsSmaller oxygenated compounds (e.g., aldehydes, carboxylic acids)
HydrolysisWater, SoilWater (acid or base catalyzed)Methanol, 6-oxohex-3-enoic acid

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. For this compound, the main biotic degradation mechanisms are expected to be microbial metabolism and enzymatic hydrolysis.

Microbial Metabolism: Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy. The degradation of adipate (B1204190) esters, which are structurally similar to this compound, has been studied and shown to proceed via hydrolysis of the ester bonds to form the corresponding monoester and adipic acid, which are then further metabolized. researchgate.net It is plausible that a similar pathway exists for this compound, where the ester is first hydrolyzed, and the resulting unsaturated dicarboxylic acid is then further degraded. The biodegradation of aromatic-aliphatic copolyesters by marine microbial consortia also involves the initial hydrolysis of ester bonds. researchgate.net

Enzymatic Hydrolysis: Specific enzymes, such as esterases and lipases, can catalyze the hydrolysis of ester bonds. These enzymes are widespread in microorganisms and play a crucial role in the biodegradation of ester-containing compounds. researchgate.net The enzymatic hydrolysis of the methyl ester group in this compound would be a key initial step in its biodegradation. Following hydrolysis, the resulting unsaturated dicarboxylic acid could be further metabolized through pathways such as beta-oxidation. The beta-oxidation pathway is a major process for the breakdown of fatty acids and other aliphatic chains to produce energy. aocs.orglibretexts.orgjackwestin.comnih.govwikipedia.org

Table 2: Predicted Biotic Degradation Pathways and Metabolites of this compound
Degradation MechanismKey Organisms/EnzymesInitial StepPotential Subsequent Pathways
Microbial MetabolismBacteria, FungiEnzymatic hydrolysis of the ester bondMetabolism of the resulting dicarboxylic acid
Enzymatic HydrolysisEsterases, LipasesCleavage of the methyl esterBeta-oxidation of the hexenoate chain

Environmental Monitoring and Fate Modeling Studies

To date, there are no specific environmental monitoring or fate modeling studies published for this compound. The lack of data is likely due to its status as a relatively uncommon or specialty chemical.

Environmental Monitoring: Monitoring studies for structurally similar compounds, such as phthalate (B1215562) monoesters, have been conducted in aquatic environments. These studies typically involve solid-phase extraction of water samples followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov Such methods could be adapted for the detection and quantification of this compound and its degradation products in environmental samples.

Fate Modeling: Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. rsc.orgresearchgate.net These models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, use the physicochemical properties of a compound (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and environmental parameters to estimate its partitioning and degradation in different environmental compartments. doi.org In the absence of empirical data for this compound, its environmental fate could be predicted using such models with estimated input parameters based on its chemical structure.

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